molecular formula C20H19N3O3S B4960785 4-(1,3-benzothiazol-2-ylcarbonyl)-1-(4-methoxybenzyl)-2-piperazinone

4-(1,3-benzothiazol-2-ylcarbonyl)-1-(4-methoxybenzyl)-2-piperazinone

Cat. No. B4960785
M. Wt: 381.4 g/mol
InChI Key: DSRSQOWAFJVHKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,3-benzothiazol-2-ylcarbonyl)-1-(4-methoxybenzyl)-2-piperazinone is a chemical compound that has gained significant attention in the scientific research community due to its potential as a therapeutic agent. The compound is also known as BZP and has been studied for its biochemical and physiological effects, mechanism of action, and potential applications in various fields of research.

Mechanism of Action

The mechanism of action of 4-(1,3-benzothiazol-2-ylcarbonyl)-1-(4-methoxybenzyl)-2-piperazinone is not fully understood. However, studies have shown that the compound may work by inhibiting certain enzymes and proteins involved in the growth and spread of cancer cells, as well as reducing inflammation in the body.
Biochemical and Physiological Effects:
Studies have shown that 4-(1,3-benzothiazol-2-ylcarbonyl)-1-(4-methoxybenzyl)-2-piperazinone has several biochemical and physiological effects. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation in the body, and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(1,3-benzothiazol-2-ylcarbonyl)-1-(4-methoxybenzyl)-2-piperazinone in lab experiments is its potential as a therapeutic agent. The compound has shown promising results in preclinical studies and may have a wide range of applications in various fields of research. However, one of the limitations of using the compound in lab experiments is its potential toxicity at higher doses.

Future Directions

There are several future directions for the research of 4-(1,3-benzothiazol-2-ylcarbonyl)-1-(4-methoxybenzyl)-2-piperazinone. Some of the most promising areas of research include its use as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as its potential as an anti-cancer agent. Further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various fields of research.

Synthesis Methods

The synthesis of 4-(1,3-benzothiazol-2-ylcarbonyl)-1-(4-methoxybenzyl)-2-piperazinone involves the reaction of 2-aminobenzothiazole with p-methoxybenzyl chloride in the presence of triethylamine. The resulting compound is then treated with piperazine in the presence of acetic acid to yield the final product.

Scientific Research Applications

The chemical compound 4-(1,3-benzothiazol-2-ylcarbonyl)-1-(4-methoxybenzyl)-2-piperazinone has been studied for its potential applications in various fields of scientific research. Some of the most promising areas of research include its use as an anti-cancer agent, an anti-inflammatory agent, and a potential treatment for neurodegenerative diseases.

properties

IUPAC Name

4-(1,3-benzothiazole-2-carbonyl)-1-[(4-methoxyphenyl)methyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-26-15-8-6-14(7-9-15)12-22-10-11-23(13-18(22)24)20(25)19-21-16-4-2-3-5-17(16)27-19/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRSQOWAFJVHKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCN(CC2=O)C(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-Benzothiazol-2-ylcarbonyl)-1-(4-methoxybenzyl)-2-piperazinone

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